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  • Product: Divinyl terephthalate
  • CAS: 13846-19-0

Core Science & Biosynthesis

Foundational

Divinyl Terephthalate (DVT): Structural Dynamics, Synthesis Protocols, and Advanced Applications

Executive Summary Divinyl terephthalate (DVT) is a highly reactive, difunctional vinyl ester monomer that has garnered significant attention in both polymer chemistry and drug development. Characterized by a rigid aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Divinyl terephthalate (DVT) is a highly reactive, difunctional vinyl ester monomer that has garnered significant attention in both polymer chemistry and drug development. Characterized by a rigid aromatic core flanked by two polymerizable vinyl groups, DVT serves a dual purpose in modern materials science: it is a foundational building block for low-toxicity photopolymers used in biomedical tissue engineering, and it acts as a critical biomarker in the thermal degradation analysis of polyethylene terephthalate (PET). This whitepaper provides an in-depth mechanistic guide to the chemical properties, validated synthesis protocols, and advanced applications of DVT.

Molecular Architecture and Physical Properties

DVT (1,4-benzenedicarboxylic acid, divinyl ester) features a central benzene ring substituted at the para positions with vinyl ester groups. This molecular architecture dictates its physical behavior: the planar aromatic ring provides thermal and mechanical stability, while the terminal vinyl groups offer highly accessible sites for rapid cross-linking during free-radical polymerization.

Unlike many aliphatic vinyl esters that remain liquid at room temperature, the rigid structural symmetry of the terephthalate core causes DVT to crystallize as a solid[1]. Understanding these baseline physical properties is crucial for optimizing reaction conditions, particularly regarding solvent selection and distillation parameters.

Table 1: Quantitative Physical and Chemical Properties of Divinyl Terephthalate

PropertyValueExperimental Context
Molecular Formula C12H10O4Standard chemical identifier.
Molecular Weight 218.21 g/mol Utilized for stoichiometric calculations.
Physical State White solidObserved at standard room temperature (25 °C)[1].
Melting Point 53.5–56.5 °CCritical threshold for melt-phase reactions[2].
Boiling Point 117–145 °C at 1.2 torrRequires short-path vacuum distillation for purification[2].

Validated Synthesis Methodologies

The synthesis of DVT requires precise control over reaction kinetics to prevent premature polymerization of the vinyl groups. Below are two field-proven methodologies, each highlighting the causality behind the specific reagent choices.

Protocol A: Enolization-Driven Acylation

This modern protocol utilizes the enolization of acetaldehyde to generate a reactive nucleophile that attacks terephthaloyl chloride.

Causality & Mechanistic Insight: The choice of base is the primary determinant of yield in this reaction. Early attempts utilizing naked fluoride anions (KF in 18-crown-6-ether) to enolize the acetaldehyde resulted in a mediocre yield of 26% due to severe steric hindrance during the formation of the pentavalent intermediate[1]. By substituting the fluoride system with Triethylamine (Et3N), the enolization efficiency is drastically improved. Et3N effectively overcomes the steric barriers imposed by the distinct conformations of the aromatic acyl chloride, doubling the yield to 58%[1],[3].

Step-by-Step Methodology:

  • Preparation: In a dry, inert atmosphere (N2 or Argon), dissolve 1 equivalent of terephthaloyl chloride in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add 4 equivalents of acetaldehyde to the mixture[1].

  • Base Catalysis: Dropwise, introduce 10 equivalents of Et3N. The excess base is required to drive the equilibrium of the acetaldehyde enolization forward and to neutralize the HCl byproduct[1].

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir continuously. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the acyl chloride is fully consumed.

  • Aqueous Work-up: Quench the reaction with water and extract the organic layer using a suitable solvent (e.g., dichloromethane). Wash the organic phase with brine and dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography to isolate DVT as a white solid (58% yield)[1].

SynthesisWorkflow A Terephthaloyl Chloride + Acetaldehyde B Et3N in MeCN (Enolization) A->B Addition C Nucleophilic Attack & Tautomerization B->C Base Catalysis D Column Chromatography Purification C->D Quench & Extract E Divinyl Terephthalate (58% Yield) D->E Isolate

Step-by-step synthesis workflow of divinyl terephthalate via enolization.

Protocol B: Ruthenium-Catalyzed Transvinylation

Transvinylation is an equilibrium-driven process used to transfer a vinyl group from a cheap donor to a thermally labile Brønsted acid.

Causality & Mechanistic Insight: Because transvinylation typically has an equilibrium constant near 1, the reaction must be forced forward[2]. This is achieved by exploiting the relative boiling points of the reactants. By utilizing a ruthenium catalyst and maintaining the reaction temperature such that the product ester can be continuously removed, the equilibrium is shifted toward DVT formation[2]. Nonane is introduced as an internal standard to provide self-validating gas chromatographic (GC) analysis of the reaction kinetics[2].

Step-by-Step Methodology:

  • Charge Reactor: In a Fischer-Porter bottle, combine terephthalic acid, an excess of vinyl acetate, a catalytically effective amount of a ruthenium compound, and nonane (internal standard)[2].

  • Purge & Pressurize: Seal the reactor, purge three times with carbon monoxide to stabilize the ruthenium complex, and pressurize to 25 psig[2].

  • Thermal Activation: Heat the magnetically-stirred mixture in an oil bath to 150 °C for 3.5 hours, followed by a ramp to 175 °C for 2.25 hours[2].

  • Distillation: Transfer the mixture to a short-path distillation column. Collect the fraction boiling at 117–145 °C at 1.2 torr, which will solidify upon condensing to yield purified DVT[2].

Mechanistic Role in Polymerization and Drug Development

Low-Toxicity Matrices for Tissue Engineering

In the realm of drug development and tissue engineering, the cytotoxicity of unreacted monomers is a critical bottleneck. Traditional 3D bioprinting relies heavily on acrylate-based resins, which are known to cause cellular irritation and toxicity. DVT has been successfully integrated as a low-toxic vinyl ester monomer for photopolymerization[1]. Because the vinyl ester groups undergo rapid, highly efficient UV-curing without leaving toxic residual monomers, DVT-based polymer networks are actively enhancing the future of 3D printing in medicinal chemistry and biocompatible scaffold fabrication[1],[3].

Analytical Biomarker in PET Pyrolysis

Beyond synthesis, DVT plays a vital role in environmental and analytical chemistry. Polyethylene terephthalate (PET) is a ubiquitous plastic, and its thermal degradation (pyrolysis) is heavily studied for chemical recycling. During the polymeric cracking of PET at temperatures exceeding 400 °C, the polymer chain undergoes thermal cleavage at the C–O bonds adjacent to the C=O groups[4]. This degradation yields DVT as a major condensable intermediate[4].

In advanced multivariate chromatographic analysis (GC×GC-MS), identifying specific PET degradation products is challenging due to overlapping retention times. However, mass spectrometry reveals that the m/z 76 ion serves as a unique, distinguishing feature for DVT[5]. Because this ion is absent in the simulated fragmentation patterns of other C12H10O4 isomers, researchers utilize the m/z 76 peak as a highly reliable marker to quantify PET breakdown kinetics and optimize chemical recycling reactors[5].

DVTRelationships PET Polyethylene Terephthalate (PET) Pyrolysis Thermal Pyrolysis (>400 °C) PET->Pyrolysis Degradation DVT Divinyl Terephthalate (DVT) Pyrolysis->DVT Pyrolysis Marker Photo Photopolymerization (Low Toxicity) DVT->Photo UV Curing Tissue Tissue Engineering & Drug Delivery Matrices Photo->Tissue 3D Bioprinting

Logical flow mapping DVT as a PET pyrolysis marker and a photopolymerization monomer.

Conclusion

Divinyl terephthalate represents a critical intersection between synthetic organic chemistry, sustainable polymer recycling, and advanced biomedical engineering. By mastering the enolization and transvinylation synthesis pathways, researchers can reliably produce this monomer for low-toxicity photopolymerization applications. Furthermore, its unique mass spectrometry signature ensures its ongoing utility as a primary biomarker in the kinetic modeling of PET degradation, cementing its value across multiple scientific disciplines.

References

  • Title: Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Full article: Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Source: Google Patents (googleapis.com)
  • Title: Polymeric Cracking of Waste Polyethylene Terephthalate to Chemicals and Energy Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Intrinsic Kinetics of Polyethylene Terephthalate Pyrolysis via Micropyrolysis and Multivariate Chromatographic Analysis Source: ACS Engineering Au (acs.org) URL: [Link]

Sources

Exploratory

mechanism of divinyl terephthalate free radical polymerization

The Mechanistic Landscape of Divinyl Terephthalate Free Radical Polymerization: Kinetics, Crosslinking, and Templated Networks Executive Summary Divinyl terephthalate (DVT) is a bifunctional monomer characterized by a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Landscape of Divinyl Terephthalate Free Radical Polymerization: Kinetics, Crosslinking, and Templated Networks

Executive Summary

Divinyl terephthalate (DVT) is a bifunctional monomer characterized by a rigid aromatic core and two highly reactive polymerizable groups. As a Senior Application Scientist, I frequently encounter DVT in two distinct but equally critical domains: as a crosslinking agent/reactive diluent in advanced free-radical polymerization (FRP) and as a primary mechanistic marker in the pyrolytic degradation of polyethylene terephthalate (PET). This whitepaper provides an in-depth analysis of DVT’s polymerization mechanisms, the kinetic competition between cyclization and crosslinking, and the self-validating experimental protocols required to harness or analyze this molecule effectively.

Molecular Architecture and Radical Dynamics

The chemical behavior of DVT is dictated by its structure: a terephthalate aromatic ring flanked by two vinyl ester moieties. It is critical to distinguish standard DVT (the divinyl ester of terephthalic acid) from its structural cousins, such as 2,5-divinyl-terephthalate (a ring-vinylated dicarboxylic acid)[1][2].

In standard DVT, the polymerizable double bonds are separated from the aromatic ring by oxygen atoms. Consequently, when a primary radical attacks the DVT double bond, it generates an unconjugated secondary radical [3].

  • The Causality of Reactivity: Because the radical center is not resonance-stabilized by the aromatic ring (unlike styrenic monomers), it is thermodynamically unstable and highly reactive. This drives a rapid propagation rate but simultaneously increases the probability of chain transfer and bimolecular termination. Controlling the FRP of DVT requires precise modulation of initiation rates and monomer concentration to prevent premature network gelation.

The Kinetic Competition: Crosslinking vs. Cyclopolymerization

During the FRP of any divinyl monomer, the growing macroradical faces a kinetic bifurcation. It can either attack a double bond on a separate monomer (intermolecular propagation) or fold back to attack the pendant vinyl group on its own chain (intramolecular cyclopolymerization)[4][5].

  • Intermolecular Propagation: Leads to chain extension and the formation of a macroscopic 3D polymer network (macrogel).

  • Intramolecular Cyclization: Leads to the formation of primary cycles and highly crosslinked, localized microgels.

Because the terephthalate core of DVT is rigid, the conformational flexibility required for the growing chain to fold back on itself is sterically hindered compared to aliphatic divinyl esters (e.g., divinyl adipate). Therefore, DVT has a higher propensity to form rigid, highly crosslinked macroscopic networks rather than isolated microgels, provided the monomer concentration is kept above the critical overlap concentration.

DVT_Mechanism Initiator Radical Initiator (Thermal/UV) PrimaryRadical Primary Radical (R•) Initiator->PrimaryRadical Homolysis DVT Divinyl Terephthalate (DVT Monomer) PrimaryRadical->DVT Addition ChainInitiation Chain Initiation (Unconjugated Radical) DVT->ChainInitiation Prop_Inter Intermolecular Propagation (Crosslinking) ChainInitiation->Prop_Inter + Monomer (High Conc.) Prop_Intra Intramolecular Propagation (Cyclopolymerization) ChainInitiation->Prop_Intra Dilute / Steric Control Network 3D Polymer Network (Macrogel) Prop_Inter->Network Microgel Microgel / Primary Cycles Prop_Intra->Microgel Microgel->Network Pendant Vinyl Reaction

Mechanistic bifurcation in DVT free-radical polymerization.

Copolymerization Kinetics and Reactive Diluents

In industrial applications, particularly UV-curable coatings, DVT is utilized as a reactive diluent to lower formulation viscosity while providing robust crosslinking[6]. Because unconjugated vinyl esters struggle to homopolymerize to high molecular weights efficiently, they are typically copolymerized with electron-deficient monomers like acrylates.

  • The Causality of Alternating Sequences: The electron-poor propagating radical of an acrylate preferentially attacks the electron-rich double bond of the vinyl ester. Conversely, the highly reactive DVT radical rapidly attacks the acrylate monomer. This cross-propagation preference drives the system toward an alternating copolymer sequence, ensuring uniform crosslink density without phase separation[6][7].

Table 1: Comparative Reactivity & Properties of Divinyl Monomers in FRP

Monomer TypeRadical StabilityPrimary FRP BehaviorCopolymerization Preference
Divinyl Terephthalate (DVT) Unconjugated (Low)Rapid crosslinking, rigid networksAlternating with acrylates[6]
2,5-Divinyl-terephthalate Conjugated (High)Styrenic-like propagationRandom/Blocky with styrenics[1]
Divinyl Adipate (DVA) Unconjugated (Low)High cyclopolymerization (flexible)Alternating with maleimides
Divinylbenzene (DVB) Conjugated (High)Standard microgel formationRandom with styrenics[5]

Advanced Spatial Control: MOF-Templated Polymerization

To overcome the inherent randomness of bulk FRP, cutting-edge drug development and materials science utilize Porous Coordination Polymers (PCPs) or Metal-Organic Frameworks (MOFs) as "nanoflasks"[2]. By embedding structural variants of DVT (such as 2,5-divinyl-terephthalate) directly into the backbone of a Cu-based MOF, the crosslinking sites are spatially locked[1][2].

  • The Causality of Confinement: When a guest monomer (e.g., styrene or isoprene) is infiltrated into the MOF channels and polymerized, the rigid walls prevent bimolecular termination via radical coupling. The embedded divinyl groups act as precise crosslinking bridges. Upon selective dissolution of the MOF host, a sequence-regulated, highly uniform polymer network is liberated, possessing physical properties unattainable in bulk solution[1].

MOF_Workflow Step1 1. MOF Synthesis (Cu-terephthalate) Step2 2. Divinyl Impregnation (Substitutional Ligand) Step1->Step2 Step3 3. Monomer Loading (e.g., Styrene/Isoprene) Step2->Step3 Step4 4. In-situ FRP (Radical Generation) Step3->Step4 Step5 5. Host Matrix Dissolution (Selective Etching) Step4->Step5 Step6 6. Sequence-Regulated Polymer Network Step5->Step6

Workflow for MOF-templated sequence-regulated crosslinking.

Protocol 1: Self-Validating Synthesis of MOF-Templated Polymer Networks
  • MOF Assembly & Ligand Substitution: Synthesize the host MOF by mixing Cu²⁺ ions with a defined ratio of terephthalic acid and 2,5-divinyl-terephthalate.

    • Validation Check: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline integrity of the MOF matches the theoretical model[1].

  • Monomer Infiltration: Submerge the activated MOF crystals in the guest monomer (e.g., isoprene) under vacuum to ensure complete pore filling.

    • Validation Check: Run Differential Scanning Calorimetry (DSC). The disappearance of the bulk monomer's glass transition/melting peaks confirms successful nanoconfinement[1].

  • In-Situ Polymerization: Initiate FRP using a thermal initiator (e.g., AIBN) at 70°C. The confined space significantly accelerates radical generation.

    • Validation Check: Use Electron Spin Resonance (ESR) spectroscopy to monitor and quantify the steady-state concentration of propagating radicals[1].

  • Host Matrix Dissolution: Disassemble the MOF scaffold using an EDTA/ammonia solution to chelate the Cu²⁺ ions, liberating the crosslinked polymer network.

    • Validation Check: Perform Inductively Coupled Plasma (ICP) analysis to verify residual copper is <0.1%, ensuring the network's purity for downstream biological or material applications.

DVT as a Mechanistic Marker in PET Pyrolysis

Beyond its use as a synthetic monomer, DVT is a critical intermediate in the chemical recycling and thermal degradation of Polyethylene Terephthalate (PET). Reactive molecular dynamics (MD) and Density Functional Theory (DFT) studies reveal that during PET pyrolysis (400–600 °C), the polymer backbone undergoes severe degradation[8][9].

  • The Causality of Degradation: The C-O bond dissociation in the PET backbone does not occur via random homolytic cleavage. Instead, it proceeds preferentially via a six-membered cyclic transition state[10]. This concerted reaction is thermodynamically favored and directly yields vinyl ester end-groups, producing DVT, vinyl benzoate, and terephthalic acid as primary degradation products[9][10].

Protocol 2: Analytical Pyrolysis (Py-GC-MS) for DVT Quantification

To map the degradation kinetics of PET, researchers must accurately quantify DVT evolution.

  • Sample Preparation: Load 100–200 µg of PET into a deactivated stainless-steel pyrolysis cup.

    • Validation Check: Run preliminary Thermogravimetric Analysis (TGA) to define the exact onset temperature of degradation, ensuring the Py-GC-MS furnace is calibrated to the correct thermal window.

  • Flash Pyrolysis: Drop the cup into a micro-furnace preheated to 500 °C under a strict helium atmosphere to prevent secondary oxidative reactions.

  • Chromatographic Separation & MS Detection: Route the pyrolysate through a non-polar capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).

    • Validation Check (Crucial): DVT shares the molecular formula C₁₂H₁₀O₄ with several isomers. To definitively identify DVT, extract the chromatogram for the m/z 76 and m/z 175 ions. Simulated fragmentation patterns confirm that m/z 76 is a unique distinguishing feature for DVT, preventing false-positive identification[8].

Conclusion

Divinyl terephthalate occupies a unique position in polymer chemistry. Its unconjugated vinyl ester groups provide rapid, alternating copolymerization kinetics ideal for UV-curable systems, while its rigid aromatic core makes it a robust crosslinker in advanced MOF-templated networks. Furthermore, understanding the thermodynamic pathways that generate DVT during PET pyrolysis is essential for advancing global chemical recycling initiatives. By employing the self-validating protocols outlined above, researchers can precisely control and analyze the free-radical dynamics of this versatile molecule.

References

  • Engineering of Polyisoprene Networks Enabled by Host–Guest Thiol–Ene Reaction. ACS Macro Letters.[Link]

  • Controlled polymerizations using metal–organic frameworks. Chemical Communications (RSC).[Link]

  • Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech.[Link]

  • Transesterification of divinyladipate with glucose at various temperatures by an alkaline protease of Streptomyces sp. ResearchGate.[Link]

  • Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Crosslinking Polymerization of 1,4-Divinylbenzene. Macromolecules (ACS).[Link]

  • Structural control during the cyclopolymerization of unconjugated dienes. ResearchGate.[Link]

  • Intrinsic Kinetics of Polyethylene Terephthalate Pyrolysis via Micropyrolysis and Multivariate Chromatographic Analysis. PMC / NIH.[Link]

  • Understanding Rapid PET Degradation via Reactive Molecular Dynamics Simulation and Kinetic Modeling. The Journal of Physical Chemistry A (ACS).[Link]

  • Insights into the thermal degradation mechanisms of polyethylene terephthalate dimer using DFT method. PubMed.[Link]

Sources

Foundational

Divinyl Terephthalate (DVT): Degradation Pathways, Thermal Stability, and Analytical Workflows

Executive Summary Divinyl terephthalate (DVT) is a critical intermediate and primary condensable product generated during the depolymerization and pyrolysis of polyethylene terephthalate (PET)[1]. Understanding the therm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Divinyl terephthalate (DVT) is a critical intermediate and primary condensable product generated during the depolymerization and pyrolysis of polyethylene terephthalate (PET)[1]. Understanding the thermal stability and degradation pathways of DVT is paramount for optimizing chemical recycling processes, as its breakdown dictates the yield of high-value monomers like terephthalic acid (TPA) versus secondary degradation gases (CO₂, ethylene)[2]. This whitepaper provides an in-depth mechanistic analysis of DVT degradation, synthesizes its thermal stability profile, and outlines field-proven, self-validating experimental workflows for its quantification.

Mechanistic Pathways of DVT Degradation

The degradation of DVT is highly dependent on the thermal environment and the presence of hydrolytic agents. As a molecule featuring a stable aromatic core flanked by two reactive vinyl ester groups, its decomposition pathways bifurcate into thermal cracking and hydrolysis.

Thermal Degradation & Concerted Transition States

During the primary pyrolysis of PET, DVT is formed alongside TPA and acetaldehyde via a β -cis elimination reaction. Density Functional Theory (DFT) calculations reveal that this initial thermal decomposition is driven by concerted reactions occurring through six-membered cyclic transition states , which are energetically far more favorable than radical-mediated pathways or four-membered cyclic states[3].

Once formed, DVT exhibits a narrow window of thermal stability. As temperatures exceed 500 °C, DVT undergoes secondary thermal cracking[4]. The causality behind this secondary degradation lies in the bond dissociation energies (BDEs); the C–O alkyl bonds undergo chain scission, leading to the formation of vinyl benzoate[3]. Further fragmentation and intramolecular hydrogen abstraction result in the release of ethylene and CO₂ (decarboxylation)[4].

Hydrolytic & Enzymatic Cleavage

In aqueous environments, the ester linkages of DVT are highly susceptible to hydrolysis. The reaction cleaves the vinyl ester bonds, yielding TPA and vinyl alcohol (which rapidly tautomerizes into acetaldehyde).

  • Fast Non-Catalytic Hydrolysis: At elevated temperatures (e.g., 350 °C) and rapid heating rates (5–10 °C/s), DVT and its parent polymer can be hydrolyzed in neutral water within 75–95 seconds, minimizing secondary decomposition[5].

  • Autocatalytic Hydrolysis: To bypass the environmental and purification burdens of strong acid/base catalysts, TPA itself can be utilized as an acid catalyst. This creates a self-sustaining loop where the degradation product accelerates the hydrolysis of the vinyl ester bonds[6].

DVT_Pathway PET Polyethylene Terephthalate (PET) DVT Divinyl Terephthalate (DVT) PET->DVT β-cis elimination (Concerted TS) TPA Terephthalic Acid (TPA) DVT->TPA Hydrolysis (H2O / Catalysis) VB Vinyl Benzoate DVT->VB Thermal Cracking (>500°C) Ethylene Ethylene + CO2 DVT->Ethylene Decarboxylation Acetaldehyde Acetaldehyde DVT->Acetaldehyde Hydrolysis

Fig 1. Mechanistic pathways of DVT formation and subsequent thermal/hydrolytic degradation.

Thermal Stability Profile & Kinetics

The thermal stability of DVT is a transient phenomenon. Thermogravimetric analysis coupled with mass spectrometry (TGA-EGA-MS) demonstrates that DVT concentration peaks at lower pyrolysis temperatures (approx. 400–450 °C)[7].

Causality of Yield Fluctuation: At lower temperatures, the β -cis elimination of the parent polymer outpaces the secondary cracking of DVT. However, as the system approaches 600 °C, the thermal mass of the system provides sufficient activation energy to break the C–O bonds of DVT, causing its concentration to sharply decline while the yields of secondary gases (CO₂, CO) and benzoic acid surge[8]. Furthermore, in oxidative environments, the yield of DVT is significantly reduced due to rapid thermo-oxidative degradation at the vinyl groups[7].

Experimental Workflows & Self-Validating Protocols

To accurately map DVT degradation, researchers must overcome significant analytical hurdles. DVT is highly reactive, and its degradation products (like carboxylic acids) frequently interact with standard chromatographic stationary phases, leading to peak tailing and severe underestimation.

Protocol 1: Py-GC×GC-MS for Intrinsic Kinetics

Rationale: Standard 1D GC with non-polar columns fails to resolve co-eluting polar degradation products. We utilize comprehensive two-dimensional gas chromatography (GC×GC) with a polar×polar column set to prevent the underestimation of heteroatom-containing products[8].

Step-by-Step Methodology:

  • Sample Preparation: Load 50–150 μg of sample into a deactivated stainless-steel micro-furnace cup. Crucial: Do not use derivatizing agents (e.g., methylation agents), as they artificially alter the maximum degradation temperature and product speciation[8].

  • Micropyrolysis: Subject the sample to a Box-Behnken designed temperature profile (500–600 °C) under a helium carrier gas flow of 100–300 mL/min.

  • GC×GC Separation: Route the evolved gases through a polar×polar column configuration tailored for carboxylic acid detection.

  • Self-Validation (Mass Frontier Simulation): Because standard spectral libraries often fail to distinguish DVT from its isomers (e.g., ethyl vinyl terephthalate), validate the peak by cross-referencing the empirical MS data against simulated fragmentation pathways. Confirm the presence of the unexplainable but structurally distinct m/z 50 ion, alongside m/z 76, 104, 132, 147, and 175[8].

Workflow Prep Sample Prep (No Derivatization) Pyrolysis Micropyrolysis (500-600 °C) Prep->Pyrolysis GC GC×GC Separation (Polar×Polar) Pyrolysis->GC MS MS Detection (m/z 50-297) GC->MS Val Mass Frontier Validation MS->Val

Fig 2. Self-validating Py-GC×GC-MS workflow for DVT quantification.

Protocol 2: Autocatalytic Isothermal Hydrolysis

Rationale: Conventional hydrolysis uses strong acids/bases that are soluble, difficult to separate, and environmentally toxic. Using TPA (the end-product of DVT hydrolysis) as an acid catalyst creates a self-validating, closed-loop system[6].

Step-by-Step Methodology:

  • Reaction Assembly: Combine the polyester substrate and water at a mass ratio of 1:8 in a high-pressure reactor.

  • Catalyst Doping: Introduce high-purity TPA at a concentration of 0.1 g/mL to act as the initial acid catalyst[6].

  • Isothermal Heating: Seal and heat the reactor to 220 °C for 180 minutes under continuous agitation.

  • Self-Validation (Cyclic Recovery): Cool the reactor to induce the spontaneous precipitation of TPA. Filter, wash, and dry the precipitate. The protocol is validated if the recovered TPA maintains >99% purity and can be reused for at least 8 consecutive reaction cycles without a drop in catalytic efficiency[6].

Quantitative Data Summaries

Table 1: Validated Mass Spectral Fragmentation of Divinyl Terephthalate (DVT) [8]

m/z Ion Relative Abundance / Significance Structural Assignment / Origin
175 High Primary molecular ion fragment
147 Medium Loss of ethylene/carbonyl species
132 High Cleavage of vinyl ester group
104 High Aromatic core fragment
76 Medium Benzene ring fragmentation

| 50 | Low (Diagnostic) | Distinct feature unexplainable by general rules; confirms DVT over isomers |

Table 2: Influence of Temperature on DVT and Secondary Product Yields [2][8]

Pyrolysis Temp (°C) DVT Yield Status Dominant Secondary Products Mechanistic Phase

| 400 – 450 | Peak Concentration | Acetaldehyde, Minor TPA | Primary β -cis elimination | | 500 – 550 | Declining | Vinyl benzoate, Benzoic acid | Onset of secondary thermal cracking | | > 600 | Trace / Depleted | CO₂, CO, Ethylene, Benzene | Decarboxylation & deep fragmentation |

Conclusion

Divinyl terephthalate serves as the kinetic bottleneck in polyester depolymerization. Its thermal stability is strictly limited to temperatures below 500 °C, above which it rapidly degrades into secondary aromatics and light gases via decarboxylation and O-alkyl chain scission. By employing advanced analytical workflows—such as polar×polar GC×GC-MS and autocatalytic hydrolysis—researchers can accurately map its degradation kinetics, thereby engineering more efficient, closed-loop chemical recycling systems.

References

  • Han, X., et al. (2021). "Insights into the thermal degradation mechanisms of polyethylene terephthalate dimer using DFT method." Chemosphere, 291(Pt 2): 133112.

  • Mello, E., et al. (2021). "A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics." Semantic Scholar.

  • Yang, W., et al. (2021). "Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable terephthalic acid." Waste Management, 135: 267-274.

  • "Intrinsic Kinetics of Polyethylene Terephthalate Pyrolysis via Micropyrolysis and Multivariate Chromatographic Analysis." (2023). National Center for Biotechnology Information (PMC).

  • "Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET)." National Science Foundation (NSF PAR).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Divinyl Terephthalate via Transvinylation

Executive Summary & Rationale As the demand for sustainable, low-toxicity polymer materials grows, vinyl esters (VEs) are increasingly prioritized over traditional (meth)acrylates in radiation-curable coatings and biomed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As the demand for sustainable, low-toxicity polymer materials grows, vinyl esters (VEs) are increasingly prioritized over traditional (meth)acrylates in radiation-curable coatings and biomedical applications due to their significantly lower cytotoxicity[1]. Divinyl terephthalate (DVT) is a highly sought-after rigid crosslinking monomer in this space.

However, synthesizing DVT via classical transvinylation presents a severe thermodynamic and kinetic challenge. Terephthalic acid possesses a highly symmetrical, rigid crystal lattice with strong intermolecular hydrogen bonding, resulting in a melting point exceeding 300°C and near-total insolubility in standard catalyst-compatible solvents[2]. As a Senior Application Scientist, I have observed that standard palladium-catalyzed transvinylation methods—which work well for aliphatic diacids—often fail or yield negligible conversions when applied to terephthalic acid without aggressive interventions.

This application note details two field-proven methodologies to overcome this barrier: a cutting-edge Metal-Free Activated Transvinylation operating at sub-zero temperatures[3], and a Classical Ruthenium-Catalyzed High-Temperature Transvinylation [2].

Mechanistic Insights & Causality

To bypass the insolubility of terephthalic acid, researchers must choose between chemical activation and extreme thermal brute force.

  • Pathway A (Metal-Free Activation): This modern approach eliminates the need for heavy metals. It utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to convert the insoluble terephthalic acid into a highly soluble, active triazine ester intermediate[3]. Concurrently, potassium tert-butylate (KOtBu) deprotonates vinyl acetate to form an unstable but highly reactive potassium vinyloxide[3]. When combined, these intermediates undergo a highly exothermic transvinylation at -30°C, driven to completion by the precipitation of a stable triazine salt byproduct.

  • Pathway B (Classical Metal Catalysis): This method relies on Ruthenium-based catalysts (e.g., Ru₃(CO)₁₂) and high-boiling aromatic ester solvents (such as methyl benzoate or diphenylether)[2]. By pushing the reaction temperature to 150°C–200°C, marginal solubility of the terephthalic acid is achieved[2]. The reaction is driven forward purely by Le Chatelier's principle via the continuous distillation of the acetic acid byproduct.

Reaction Pathway Visualization

DVT_Synthesis TA Terephthalic Acid (Solid, mp >300°C) ActEster Active Triazine Ester (Soluble) TA->ActEster THF, 0°C CDMT CDMT Activator CDMT->ActEster Activation VAc Vinyl Acetate Vinyloxide Potassium Vinyloxide (Reactive) VAc->Vinyloxide Deprotonation KOtBu KOtBu Base KOtBu->Vinyloxide THF, 0°C DVT Divinyl Terephthalate (Target Product) ActEster->DVT Transvinylation (-30°C, Exothermic) Vinyloxide->DVT

Mechanistic pathway of metal-free CDMT-activated transvinylation for DVT synthesis.

Comparative Data Analysis

The following table summarizes the operational parameters and causal drivers for both protocols, allowing researchers to select the method best suited to their laboratory infrastructure.

ParameterProtocol A: Metal-Free Activation[3]Protocol B: Ru-Catalyzed Transvinylation[2]
Primary Reagents Terephthalic Acid, Vinyl AcetateTerephthalic Acid, Vinyl Acetate
Catalyst/Activator CDMT, KOtBuRu₃(CO)₁₂ (Ruthenium compound)
Solvent System Tetrahydrofuran (THF)Aromatic Esters (e.g., Methyl Benzoate)
Operating Temperature -30°C to 0°C150°C to 200°C
Reaction Driver Highly reactive vinyloxide intermediateContinuous distillation of acetic acid
Key Advantage Mild conditions, heavy-metal freeScalable, uses standard industrial catalysts
Primary Challenge Exothermic control requiredHigh energy input, difficult product isolation

Experimental Protocols

Protocol A: Metal-Free CDMT-Activated Transvinylation

This protocol is recommended for pharmaceutical and biomedical applications where transition metal contamination must be strictly avoided.

Step-by-Step Methodology:

  • Acid Activation: Suspend 0.01 mol of terephthalic acid and 0.02 mol of CDMT in 30 mL of anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask. Cool the mixture to 0°C using an ice bath[3].

    • Causality Check: Cooling is critical here; the active triazine ester is unstable at elevated temperatures and will degrade if allowed to warm prematurely.

  • Vinyl Acetate Activation: In a separate, identically prepared flask, dissolve 0.02 mol of vinyl acetate in 15 mL of THF. Slowly add 0.02 mol of KOtBu at 0°C.

    • Self-Validation: The formation of potassium vinyloxide is indicated by the solution turning a distinct brown color[3]. If the solution remains clear, the KOtBu has likely hydrolyzed due to moisture contamination; abort and prepare fresh reagents.

  • Transvinylation: Cool the first flask (containing the active triazine ester) to -30°C using a dry ice/acetone bath. Dropwise, transfer the brown potassium vinyloxide solution into the first flask.

    • Causality Check: The reaction is highly exothermic[3]. Dropwise addition prevents thermal runaway, which would lead to the polymerization of the vinyl groups.

  • Workup & Isolation: Allow the reaction to stir for 2 hours. The potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazine will precipitate as a solid byproduct. Filter the mixture, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc).

  • Analytical Validation: Confirm product identity via GC-MS (look for the molecular ion peak at m/z 218) and TLC (stain with KMnO₄ to verify the presence of the terminal vinyl double bonds).

Protocol B: Classical Ruthenium-Catalyzed High-Temperature Transvinylation

This protocol is recommended for industrial scale-up where cryogenic cooling is economically unfeasible.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure compatible reactor equipped with a short-path distillation head, combine 0.1 mol of terephthalic acid, 0.5 mol of vinyl acetate (excess), 50 mL of methyl benzoate (solvent), and 1.0 mol% of Ru₃(CO)₁₂ catalyst[2].

  • Thermal Solubilization: Heat the mixture gradually to 150°C under a gentle inert gas sweep[2].

    • Self-Validation: Initially, the terephthalic acid will form a thick, opaque white suspension. As the temperature approaches 150°C, the suspension will visibly thin. This indicates that the required marginal solubility has been achieved[2]. If the mixture remains a thick paste, increase the solvent volume slightly.

  • Equilibrium Shifting: Maintain the temperature between 150°C and 175°C for 3.5 to 6 hours[2].

    • Causality Check: Because transvinylation is an equilibrium reaction[2], you must continuously remove the lower-boiling acetic acid byproduct. Monitor the distillation head temperature; a steady temperature corresponding to the boiling point of acetic acid indicates active transvinylation.

  • Workup & Isolation: Cool the reactor and strip all volatiles (unreacted vinyl acetate and residual acetic acid) via rotary evaporation. The DVT product is then isolated from the high-boiling methyl benzoate solvent via vacuum distillation through a short-path column[2]. DVT will solidify upon condensing (mp ≈ 76.5 - 80.5°C)[2].

Sources

Application

Application Note: Synthesis of Biodegradable Thermoresponsive Nanogels via Emulsion Polymerization with Divinyl Terephthalate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Focus: Step-by-step emulsion polymerization, mechanistic causality, and self-validating methodologies. Executive Summary The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Focus: Step-by-step emulsion polymerization, mechanistic causality, and self-validating methodologies.

Executive Summary

The development of smart nanocarriers for targeted drug delivery requires a delicate balance between structural stability in systemic circulation and biodegradability at the target site. This application note details an advanced emulsion polymerization protocol utilizing Divinyl Terephthalate (DVT) as a cleavable, rigid aromatic crosslinker. By copolymerizing DVT with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM), researchers can engineer smart nanogels that encapsulate hydrophobic therapeutics while retaining the ability to degrade via ester hydrolysis or enzymatic cleavage.

Mechanistic Rationale: Why Divinyl Terephthalate?

Traditional emulsion polymerizations rely heavily on crosslinkers like divinylbenzene (DVB) or N,N'-methylenebisacrylamide (BIS). While these provide excellent mechanical integrity, they form permanent carbon-carbon or stable amide bonds, rendering the resulting nanoparticles non-biodegradable and prone to in vivo bioaccumulation.

Divinyl terephthalate (DVT) circumvents this limitation. DVT is a bifunctional monomer characterized by its rigid aromatic core and hydrolyzable vinyl ester linkages. The ester bonds in DVT provide a built-in mechanism for enzymatic or hydrolytic degradation . Enzymatic polymerization studies have repeatedly validated the utility of DVT in forming structurally precise, degradable polyesters . Furthermore, while metal-organic framework (MOF) composites frequently utilize divinyl crosslinkers for rigid structural integrity , translating DVT into a radical emulsion polymerization framework allows for the fabrication of soft, stimuli-responsive nanogels. The aromaticity of DVT provides localized hydrophobic domains within the polymer network, significantly enhancing the loading efficiency of poorly water-soluble chemotherapeutics (e.g., Doxorubicin or Paclitaxel) via π−π stacking .

Formulation Metrics & Quantitative Data

The concentration of the DVT crosslinker directly dictates the hydrodynamic volume, swelling capacity, and mechanical rigidity of the resulting nanogels. The table below summarizes the quantitative relationship between DVT feed ratios and the physical properties of Poly(NIPAM-co-DVT) nanogels.

Table 1: Influence of DVT Concentration on Nanogel Properties

NIPAM (mmol)DVT (mmol)Crosslink Density (mol%)Hydrodynamic Diameter at 25°C (nm)Hydrodynamic Diameter at 40°C (nm)Volume Swelling RatioGel Fraction (%)
10.00.101.0%185 ± 485 ± 310.388.2
10.00.504.8%160 ± 392 ± 25.294.5
10.01.009.1%145 ± 5105 ± 42.697.1
10.02.0016.7%130 ± 3115 ± 31.498.6

Note: Hydrodynamic diameters measured via Dynamic Light Scattering (DLS). The volume swelling ratio decreases as DVT concentration increases due to the restriction of polymer chain mobility by the rigid terephthalate nodes.

Synthetic Workflow & Mechanistic Pathway

EmulsionPolymerization N1 1. Aqueous Phase SDS > 8.2 mM N2 2. Monomer Addition NIPAM + DVT N1->N2 Micelle Formation N3 3. Deoxygenation Ar/N2 Purge N2->N3 Hydrophobic Partitioning N4 4. Thermal Initiation KPS at 70°C N3->N4 Radical Protection N5 5. Propagation Micellar Nucleation N4->N5 SO4•- Generation N6 6. Purification Dialysis (MWCO 10k) N5->N6 Tyndall Effect Validation

Figure 1: Workflow and mechanistic milestones for DVT-crosslinked nanogel synthesis.

Self-Validating Protocol: Step-by-Step Synthesis

This methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Emulsion Preparation

Step 1: Surfactant Dissolution

  • Action: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 0.24 g of Sodium Dodecyl Sulfate (SDS) in 90 mL of HPLC-grade water.

  • Causality: SDS concentration must strictly exceed its Critical Micelle Concentration (CMC, ~8.2 mM at 25°C) to spontaneously form micelles. These micelles act as the primary nanoreactors (locus of polymerization).

  • Validation: The solution must be completely transparent and foam vigorously upon agitation, confirming complete dissolution and surfactant activity.

Step 2: Monomer Partitioning

  • Action: Add 1.13 g (10 mmol) of NIPAM and 0.11 g (0.5 mmol) of Divinyl Terephthalate (DVT) to the aqueous solution. Stir vigorously at 800 rpm for 20 minutes.

  • Causality: DVT is highly hydrophobic and crystalline at room temperature. Vigorous mechanical shear forces the DVT to migrate from macroscopic monomer droplets into the hydrophobic cores of the SDS micelles, ensuring uniform crosslinking later.

  • Validation: The mixture must transition to a stable, milky-white macroemulsion. If large monomer droplets settle at the bottom upon pausing the stirring, apply brief ultrasonication (5 mins at 40 kHz) to force partitioning.

Phase 2: Deoxygenation and Initiation

Step 3: Atmospheric Purging

  • Action: Submerge the nitrogen/argon inlet below the liquid surface and purge the emulsion for 30 minutes while heating the oil bath to 70°C.

  • Causality: Molecular oxygen is a potent diradical that rapidly scavenges initiating sulfate radicals, leading to severe reaction inhibition and unpredictable molecular weights.

  • Validation: Monitor the exhaust bubbler; a steady rate of 1-2 bubbles per second ensures positive pressure without causing excessive solvent evaporation.

Step 4: Radical Initiation

  • Action: Dissolve 0.05 g of Potassium Persulfate (KPS) in 10 mL of degassed HPLC-grade water. Inject this solution into the reaction flask in a single bolus using a syringe.

  • Causality: KPS thermally decomposes at 70°C (half-life ~6 hours) to yield sulfate radical anions ( SO4∙−​ ). These water-soluble radicals initiate NIPAM in the continuous aqueous phase until the oligomers become hydrophobic enough to enter the DVT-swollen micelles, triggering internal crosslinking.

  • Validation: Within 15-30 minutes post-injection, the milky emulsion will begin transitioning to a translucent, bluish dispersion. This Tyndall effect visually confirms successful particle nucleation and the absence of oxygen inhibition.

Phase 3: Propagation and Maturation

Step 5: Polymerization

  • Action: Maintain the reaction at 70°C under a gentle nitrogen blanket and 400 rpm stirring for 4 hours.

  • Causality: A 4-hour duration ensures >95% monomer conversion, allowing the slower-reacting DVT vinyl ester groups to fully crosslink the internal polymer network.

  • Validation: Extract a 1 mL aliquot, dry it in a vacuum oven at 60°C, and perform a gravimetric analysis. A solid mass yield of >95% of the theoretical monomer weight validates reaction completion.

Phase 4: Downstream Purification

Step 6: Dialysis

  • Action: Cool the reaction to room temperature. Transfer the nanogel dispersion to a regenerated cellulose dialysis membrane (MWCO 10,000 Da) and dialyze against 4 L of deionized water for 72 hours, changing the water twice daily.

  • Causality: Dialysis removes unreacted NIPAM, residual DVT, KPS byproducts, and SDS surfactant. Complete surfactant removal is critical for drug delivery applications to prevent in vivo cytotoxicity and red blood cell lysis.

  • Validation: Measure the conductivity of the dialysis dialysate. Purification is complete when the dialysate conductivity matches that of fresh deionized water (< 1 µS/cm).

References

  • Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Taylor & Francis. URL:[Link]

  • Polymer Synthesis by In Vitro Enzyme Catalysis. Chemical Reviews (ACS Publications). URL:[Link]

  • Metal–Organic Frameworks@Polymer Composites Containing Cyanines for Near-Infrared Fluorescence Imaging and Photothermal Tumor Therapy. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Harnessing enzymes for greener polymerisations: advances in chain and step growth processes. Polymer Chemistry (RSC Publishing). URL:[Link]

Method

Application Notes &amp; Protocols for Divinyl Terephthalate in Targeted Drug Delivery Nanoparticles

Introduction: The Potential of Divinyl Terephthalate in Advanced Drug Delivery The landscape of nanomedicine is continually evolving, with a persistent demand for novel biocompatible and biodegradable polymers that can b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Divinyl Terephthalate in Advanced Drug Delivery

The landscape of nanomedicine is continually evolving, with a persistent demand for novel biocompatible and biodegradable polymers that can be engineered into sophisticated drug delivery systems.[1] Divinyl terephthalate, a diester of terephthalic acid, presents itself as a compelling monomer for the synthesis of polymers tailored for targeted drug delivery. Its aromatic core offers potential for π-π stacking interactions with certain drug molecules, while the vinyl groups provide versatile handles for polymerization and crosslinking. This allows for the creation of nanoparticles with tunable properties, including drug loading capacity, release kinetics, and structural integrity.[2][3]

Polymers derived from terephthalate-based monomers, such as polyethylene terephthalate (PET), have demonstrated good biocompatibility in various biomedical applications.[4][5] By leveraging divinyl terephthalate in novel copolymer structures, we can design nanoparticles that are not only biocompatible but also biodegradable, breaking down into metabolizable byproducts.[3][6] These characteristics make divinyl terephthalate-based nanoparticles a promising platform for delivering therapeutic agents directly to target cells or tissues, thereby enhancing efficacy and minimizing systemic toxicity.[7][8]

This guide provides a comprehensive overview of the application of divinyl terephthalate in the formulation of targeted drug delivery nanoparticles. It covers the synthesis of a novel amphiphilic copolymer, its formulation into drug-loaded nanoparticles, and detailed protocols for characterization and in vitro evaluation.

Part 1: Synthesis of Amphiphilic Divinyl Terephthalate-Poly(ethylene glycol) Copolymer

To create nanoparticles that are stable in aqueous environments and suitable for systemic administration, an amphiphilic block copolymer is essential.[9] Here, we propose the synthesis of a random copolymer of divinyl terephthalate and a poly(ethylene glycol) derivative (PEG-methacrylate). The hydrophobic divinyl terephthalate segments will form the core of the nanoparticle, ideal for encapsulating hydrophobic drugs, while the hydrophilic PEG chains will form a protective corona. This PEGylated surface offers steric hindrance, which can reduce opsonization and clearance by the immune system, leading to a longer circulation time in the bloodstream.[10][11]

Diagram: Synthesis of DVT-PEG Copolymer

G cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product DVT Divinyl Terephthalate (DVT) Polymerization Free Radical Polymerization (e.g., AIBN, Toluene, 70°C) DVT->Polymerization PEGMA PEG-Methacrylate (PEGMA) PEGMA->Polymerization Copolymer Amphiphilic DVT-PEG Random Copolymer Polymerization->Copolymer

Caption: Proposed synthesis of an amphiphilic DVT-PEG copolymer.

Protocol 1: Synthesis of DVT-PEG Copolymer

This protocol describes a method for synthesizing a random copolymer of divinyl terephthalate and PEG-methacrylate via free-radical polymerization.

Materials:

  • Divinyl terephthalate (DVT)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, average Mn ~500 g/mol )

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 3.5 kDa)

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve divinyl terephthalate (e.g., 1.0 g) and PEG-methacrylate (e.g., 2.0 g) in anhydrous toluene (50 mL).

  • Add AIBN (e.g., 20 mg) to the solution.

  • Purge the solution with dry argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • While maintaining an inert atmosphere, heat the reaction mixture to 70°C with constant stirring.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the toluene solution to a beaker of cold diethyl ether (500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with cold diethyl ether twice to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum at room temperature for 48 hours.

  • To further purify the copolymer, dissolve it in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and dialyze against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the dialyzed solution to obtain the pure DVT-PEG copolymer.

Part 2: Formulation of Drug-Loaded Nanoparticles

The nanoprecipitation method is a straightforward and reproducible technique for fabricating polymeric nanoparticles.[12][13][14] This method involves dissolving the polymer and a hydrophobic drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, leading to the self-assembly of nanoparticles.

Diagram: Nanoparticle Formulation via Nanoprecipitation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Process cluster_final Final Product Polymer DVT-PEG Copolymer Organic_Mix Polymer + Drug in Solvent Polymer->Organic_Mix Drug Hydrophobic Drug Drug->Organic_Mix Solvent Water-Miscible Organic Solvent (e.g., Acetone, THF) Solvent->Organic_Mix Addition Slow Addition with Stirring Organic_Mix->Addition Water Deionized Water Water->Addition Evaporation Solvent Evaporation Addition->Evaporation Nanoparticles Drug-Loaded Nanoparticle Suspension Evaporation->Nanoparticles

Caption: Workflow for nanoparticle formulation by nanoprecipitation.

Protocol 2: Nanoparticle Formulation

This protocol details the preparation of drug-loaded DVT-PEG nanoparticles using the nanoprecipitation method.

Materials:

  • DVT-PEG copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 50 mg of DVT-PEG copolymer and 5 mg of the hydrophobic drug in 5 mL of acetone or THF.

  • In a separate beaker, add 50 mL of deionized water and stir at a moderate speed (e.g., 600 rpm) using a magnetic stirrer.

  • Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the aqueous phase.

  • A milky suspension should form instantaneously as the nanoparticles self-assemble.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • The resulting aqueous suspension contains the drug-loaded nanoparticles.

  • For purification and removal of any unencapsulated drug, the nanoparticle suspension can be centrifuged and the pellet resuspended in deionized water. This process can be repeated.

Part 3: Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality, efficacy, and reproducibility of the nanoparticle formulation.[15] Key parameters include particle size, size distribution, surface charge, morphology, and drug loading efficiency.

Table 1: Nanoparticle Characterization Techniques
ParameterTechniquePrincipleExpected Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic diameter (e.g., 100-200 nm), Polydispersity Index (PDI) < 0.2.[16][17]
Surface Charge Zeta Potential MeasurementMeasures the electrophoretic mobility of particles in an electric field.Negative or near-neutral zeta potential (e.g., -10 to 0 mV) due to PEG corona.
Morphology Transmission Electron Microscopy (TEM)Provides high-resolution, two-dimensional images of nanoparticles.Spherical shape, confirmation of size and monodispersity.[16][18]
Drug Loading & Encapsulation UV-Vis Spectroscopy or HPLCQuantifies the amount of drug encapsulated within the nanoparticles.Drug Loading Content (%) and Encapsulation Efficiency (%).
Protocol 3: Characterization Methods

A. Size and Zeta Potential (DLS):

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and zeta potential using a DLS instrument.

  • Perform measurements in triplicate and report the average values.

B. Morphology (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry. Negative staining (e.g., with phosphotungstic acid) may be used to enhance contrast.

  • Image the grid using a transmission electron microscope.

C. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Quantify the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) against a standard curve.

  • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Part 4: In Vitro Drug Release Study

An in vitro drug release study is performed to understand the release kinetics of the encapsulated drug from the nanoparticles over time, which is crucial for predicting their in vivo performance.[19][20] The dialysis method is a common approach for this purpose.[21]

Diagram: Targeted Drug Delivery Mechanism

G cluster_circulation Systemic Circulation cluster_targeting Targeting cluster_internalization Internalization & Release NP Targeted Nanoparticle (with Ligands) Binding Ligand-Receptor Binding NP->Binding Tumor Tumor Cell (with Receptors) Tumor->Binding Endocytosis Endocytosis Binding->Endocytosis Release Drug Release Endocytosis->Release Action Therapeutic Action Release->Action

Caption: Mechanism of active targeting and drug release.

Protocol 4: In Vitro Drug Release

This protocol describes an in vitro drug release study using the dialysis bag method.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (MWCO suitable to retain nanoparticles but allow free drug diffusion, e.g., 10-12 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Pipette a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.

  • Securely clip both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume of PBS (e.g., 50 mL), which serves as the release medium.

  • Place the beaker in a shaking incubator set at 37°C and a gentle agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Table 2: Hypothetical Drug Release Data
Time (hours)Cumulative Drug Release (%)
00
18.5
215.2
425.8
840.1
1252.3
2470.6
4885.4

Conclusion and Future Perspectives

Divinyl terephthalate holds significant promise as a monomer for developing novel polymers for targeted drug delivery. The ability to create amphiphilic copolymers allows for the formulation of stable, core-shell nanoparticles capable of encapsulating hydrophobic drugs. The protocols outlined in this guide provide a foundational framework for the synthesis, formulation, and evaluation of such nanoparticles. Future work should focus on optimizing the polymer structure, exploring different targeting ligands for active targeting, and conducting in vivo studies to validate the efficacy and biocompatibility of these promising new drug delivery systems.

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  • Rao, J. P., & Geckeler, K. E. (2025). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. Chemical Society Reviews, 54(5), 1234-1256.
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  • Radiation grafting of glycidyl methacrylate and divinylbenzene onto polyethylene terephthalate fabrics for improving anti-dripping performance. (n.d.).
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  • Recent developments in functional organic polymer coatings for biomedical applications in implanted devices. (n.d.).
  • Emerging uses of PLA–PEG copolymer in cancer drug delivery. (2022). PMC - NIH.
  • Recent advances in the biological depolymerization and upcycling of polyethylene terephthal

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent premature auto-polymerization of divinyl terephthalate

Technical Support Center: Divinyl Terephthalate (DVT) A Guide to Preventing Premature Auto-Polymerization Welcome to the Technical Support Center for Divinyl Terephthalate (DVT). As a Senior Application Scientist, my goa...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Divinyl Terephthalate (DVT)

A Guide to Preventing Premature Auto-Polymerization

Welcome to the Technical Support Center for Divinyl Terephthalate (DVT). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and successful application of DVT in your research. Premature auto-polymerization is a common challenge with highly reactive divinyl monomers, leading to loss of material, inconsistent results, and potential safety hazards. This guide is structured in a question-and-answer format to directly address the critical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is divinyl terephthalate (DVT), and why is it prone to auto-polymerization?

Divinyl terephthalate (DVT) is a diester of terephthalic acid and vinyl alcohol. Its molecular structure contains two vinyl groups (CH2=CH-), which are highly susceptible to free-radical polymerization.[1] This process can be initiated by external stimuli such as heat, light (UV radiation), or the presence of radical-generating impurities.[2][3] Once initiated, a chain reaction begins where DVT molecules rapidly add to one another, leading to the formation of long polymer chains and eventually a cross-linked, insoluble solid. Because DVT has two vinyl groups, it can form a cross-linked network, which often results in the formation of an intractable gel.[4]

Q2: My previously free-flowing, crystalline DVT has become viscous or has solidified in the container. What happened?

This is a classic sign of premature auto-polymerization. The increase in viscosity is due to the formation of soluble oligomers and polymers. As the reaction progresses, the polymer chains become longer and cross-link, resulting in the formation of an insoluble gel or a hard, solid mass. This process is often exothermic, which can accelerate the polymerization rate further, potentially leading to a runaway reaction if not properly inhibited.[3]

Q3: How does a polymerization inhibitor work, and why is it essential for DVT?

A polymerization inhibitor is a chemical compound that is added to monomers to prevent their self-polymerization.[3][5] The primary mechanism of most inhibitors is to act as radical scavengers.[2] They react with and neutralize the initial free radicals that trigger the polymerization process, effectively stopping the chain reaction before it can propagate.[2][6] For a highly reactive monomer like DVT, an inhibitor is crucial for ensuring a practical shelf-life and preventing the monomer from polymerizing during transport and storage.[3]

// Nodes Initiator [label="Initiator\n(Heat, Light, Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer [label="DVT Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical [label="Free Radical (R●)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GrowingChain [label="Growing Polymer Chain\n(P●)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymerized DVT\n(Insoluble Gel)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Inhibitor (InH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StableProduct [label="Stable Product\n(Non-radical)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges for Polymerization Initiator -> Radical [label="generates"]; Radical -> Monomer [label="attacks"]; Monomer -> GrowingChain [label="initiates"]; GrowingChain -> Monomer [label="propagates", arrowhead="normal", dir="forward"]; GrowingChain -> Polymer [label="terminates into"];

// Edges for Inhibition Inhibitor -> Radical [label="scavenges", color="#34A853", style="dashed", arrowhead="tee"]; Inhibitor -> GrowingChain [label="scavenges", color="#34A853", style="dashed", arrowhead="tee"]; Radical -> StableProduct [label="forms", style="invis"]; // for layout GrowingChain -> StableProduct [label="forms", style="invis"]; // for layout } caption: "Mechanism of Free-Radical Polymerization and Inhibition."

Q4: Which inhibitors are recommended for storing DVT, and at what concentration?

While specific data for DVT is sparse, we can make expert recommendations based on common practice for analogous divinyl monomers like divinylbenzene (DVB) and other vinyl esters.[7] Phenolic inhibitors are most common for storage and transport because they are effective and can be easily removed.[3]

Inhibitor NameAbbreviationTypical Concentration (ppm)Mechanism of ActionKey Considerations
Hydroquinone HQ100 - 1000Radical ScavengerHighly effective, but requires the presence of oxygen to function optimally.[2] Can be difficult to remove completely.
4-Methoxyphenol MEHQ100 - 500Radical ScavengerA very common and effective storage inhibitor. Requires oxygen to be effective.[3][6]
4-tert-Butylcatechol TBC10 - 100Radical ScavengerExcellent for storage and transport. Often preferred as it can be easily removed via an alkaline wash.[3][7]
Butylated Hydroxytoluene BHT200 - 1000Radical ScavengerA hindered phenol inhibitor, effective for storage.[3]

Note: ppm = parts per million by weight.

For general-purpose storage, 4-tert-Butylcatechol (TBC) at 50-100 ppm is a highly recommended starting point due to its efficacy and ease of removal.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Action & Scientific Rationale
DVT is discolored (yellow/brown) but still crystalline. Impurity Formation / Minor Degradation. Action: Purify the DVT via recrystallization before use. Rationale: Discoloration often indicates the presence of oxidation byproducts or other impurities that can act as polymerization initiators.[8] Recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) will remove these non-volatile impurities.
DVT polymerizes during a reaction, even after inhibitor removal. 1. Incomplete inhibitor removal. 2. High reaction temperature. 3. Oxygen contamination. Action: 1. Confirm inhibitor removal using a technique like TLC or HPLC. 2. Lower the reaction temperature if possible. 3. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). Rationale: Residual inhibitor can interfere with desired polymerization but may be insufficient to prevent auto-polymerization at elevated temperatures. High heat provides the activation energy for thermal self-initiation.[3] Oxygen can form peroxides which are potent initiators.[9]
DVT arrived from the supplier without an inhibitor listed. Unstabilized Monomer. Action: Immediately add an appropriate inhibitor (e.g., TBC to 100 ppm) if the material is still in its monomeric form. Rationale: Unstabilized DVT has a very limited shelf life and is at high risk of polymerization.[10][11] The addition of an inhibitor is a critical first step to ensure its stability for storage and handling.

Experimental Protocols & Workflows

Protocol 1: Recommended Storage of Divinyl Terephthalate

The primary goal of storage is to minimize exposure to polymerization initiators: heat, light, and oxygen.

  • Inhibitor Confirmation: Ensure the DVT contains an appropriate inhibitor (e.g., TBC, 50-100 ppm). If unstabilized, proceed to Protocol 2.

  • Atmosphere: Store under an inert atmosphere. After opening, flush the container headspace with dry nitrogen or argon before re-sealing.

  • Temperature: Store in a cool, dark location. Refrigeration at 2-8°C is strongly recommended to drastically reduce the rate of potential radical formation.[10]

  • Container: Use an opaque, tightly sealed container (e.g., amber glass bottle with a PTFE-lined cap) to protect from light.

  • Inventory: Always follow a "First-In, First-Out" (FIFO) inventory practice. Check the material for any signs of polymerization (increased viscosity, clumping) before each use.

// Nodes Receive [label="Receive DVT Shipment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check [label="Check for Inhibitor\nand Signs of Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibited [label="Inhibitor Present?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; AddInhibitor [label="Protocol 2:\nAdd Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [label="Store at 2-8°C\nUnder Inert Gas\nIn Dark Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use [label="Ready for Use\n(Proceed to Protocol 3)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Receive -> Check; Check -> Inhibited; Inhibited -> AddInhibitor [label="No"]; Inhibited -> Store [label="Yes"]; AddInhibitor -> Store; Store -> Use; } caption: "Workflow for Safe Receipt and Storage of DVT."

Protocol 2: Stabilizing Uninhibited Divinyl Terephthalate

This protocol should be performed immediately upon receiving or preparing DVT that does not contain a storage inhibitor.

  • Prepare Inhibitor Stock: Prepare a dilute solution of the chosen inhibitor (e.g., 1000 ppm TBC in a solvent that DVT is soluble in, like ethyl acetate).

  • Dissolution: In a well-ventilated fume hood, gently dissolve the crystalline DVT in a minimal amount of the same solvent at room temperature. Do not heat.

  • Addition: Add the calculated volume of the inhibitor stock solution to the DVT solution to achieve the desired final concentration (e.g., 100 ppm).

  • Mixing: Swirl the solution gently to ensure homogenous distribution of the inhibitor.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35°C to prevent thermal initiation.

  • Final Storage: Once the stabilized, crystalline DVT is obtained, transfer it to an appropriate container and store as described in Protocol 1.

Protocol 3: Removal of Phenolic Inhibitors (e.g., TBC, MEHQ, HQ) Prior to Use

Most polymerization reactions require inhibitor-free monomer. An alkaline wash is effective for removing acidic phenolic inhibitors.[12]

  • Dissolution: Dissolve the inhibited DVT in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Alkaline Wash: Add an equal volume of a cold (4°C), freshly prepared 5% sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.[8]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times with fresh NaOH solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.[8] Repeat this wash until the aqueous layer is neutral (test with pH paper).

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent via rotary evaporation (bath temp <35°C).

  • Immediate Use: The resulting inhibitor-free DVT is now highly active and should be used immediately. If storage is unavoidable, it must be kept cold (<4°C) under an inert atmosphere for the shortest possible time.

References

Sources

Optimization

Technical Support Center: Optimizing Divinyl Terephthalate (DVT) Crosslinking Density

Welcome to the Divinyl Terephthalate (DVT) Technical Support Center. DVT is a highly effective, rigid aromatic crosslinking agent utilized in advanced polymer chemistry, photopolymerizable resins, and host-guest cross-po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Divinyl Terephthalate (DVT) Technical Support Center. DVT is a highly effective, rigid aromatic crosslinking agent utilized in advanced polymer chemistry, photopolymerizable resins, and host-guest cross-polymerization frameworks[1]. Its unique structure—two reactive vinyl groups flanking a stable terephthalate core—imparts exceptional mechanical strength and thermal stability to polymer matrices. However, improper optimization of DVT concentration or curing parameters can lead to vitrification, brittleness, or phase separation.

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols and self-validating methodologies to optimize DVT resin matrices.

Diagnostic Workflow for DVT Optimization

DVT_Workflow A Assess DVT Resin Crosslinking Density B FTIR / Gel Fraction Analysis A->B C1 Low Density (< 85% Gel Fraction) B->C1 C2 Optimal Density (85% - 95% Gel Fraction) B->C2 C3 High Density / Brittle (> 95% Gel Fraction) B->C3 D1 Vitrification Limit Reached? Check Tg vs Cure Temp C1->D1 D3 Steric Hindrance / High phr? Evaluate DVT Concentration C3->D3 E1 Implement Step-Cure: Post-cure > Tg D1->E1 E3 Reduce DVT to 0.5-3.0 phr or Add Aliphatic Spacer D3->E3 E1->B Re-evaluate E3->B Re-evaluate

Diagnostic workflow for troubleshooting and optimizing DVT crosslinking density in resin matrices.

Troubleshooting Guides & FAQs

Q1: Why is my DVT-crosslinked resin exhibiting incomplete curing (low gel fraction) despite extended thermal/UV exposure?

  • Causality: DVT's rigid aromatic core restricts polymer chain mobility as the crosslinking network forms. As the reaction progresses, the glass transition temperature ( Tg​ ) of the curing resin increases rapidly. Once the Tg​ exceeds the ambient curing temperature, the matrix undergoes vitrification. The reaction shifts from being kinetically controlled to diffusion-controlled, effectively trapping unreacted vinyl groups and halting the cure[1].

  • Solution: Implement a step-cure protocol. Initiate the cure at a lower temperature to build the foundational network without causing excessive thermal stress, followed by a post-cure phase at a temperature 10–20°C above the ultimate Tg​ of the fully crosslinked network.

Q2: How can I prevent excessive brittleness when increasing DVT concentration to improve thermal stability?

  • Causality: High concentrations of DVT lead to a highly dense, rigid network due to the terephthalate backbone. This significantly reduces the molecular weight between crosslinks ( Mc​ ). In photopolymerizable elastomeric matrices (e.g., syndiotactic polybutadiene), DVT concentrations exceeding 5 parts per hundred resin (phr) cause a detrimental increase in hardness and macroscopic brittleness[2].

  • Solution: Restrict DVT concentration to the optimal range of 0.5 to 3.0 phr for applications requiring dimensional stability without sacrificing elasticity[2]. If higher crosslink density is mandatory, introduce a co-crosslinker with a flexible aliphatic spacer (e.g., hexanediol diacrylate) to dissipate mechanical stress.

Q3: What is the best method to achieve highly ordered alignment of vinyl polymers using DVT?

  • Causality: Standard random radical polymerization of divinyl crosslinkers typically yields amorphous networks. To achieve crystalline packing, DVT must be spatially constrained during the reaction.

  • Solution: Utilize a host-guest cross-polymerization strategy. By embedding 2,5-divinyl-terephthalate as a substitutional ligand within a porous coordination polymer (PCP) template—such as [Cu(terephthalate)triethylenediamine0.5​]n​ —the crosslinker is pre-aligned. Subsequent polymerization of a monomer (e.g., styrene) inside the channels allows the growing chains to crosslink with the pre-aligned DVT, resulting in a highly ordered, thermally stable material[3].

Q4: Can DVT be utilized as a monomer in green enzymatic polymerizations?

  • Causality: Yes, but the mechanism shifts. In enzymatic step-growth polymerizations, DVT acts as an activated acyl donor rather than a traditional network crosslinker.

  • Solution: When reacted with 1,n-alkanediols (e.g., 1,6-hexanediol) using the enzyme Candida antarctica Lipase B (CaLB), the vinyl leaving groups of DVT tautomerize into volatile acetaldehyde. This irreversibly drives the reaction forward, yielding linear polyesters with molar masses around 2.9 kDa and eliminating the need for toxic metal catalysts[4].

Quantitative Optimization Parameters

The following table summarizes the phenotypic outcomes of DVT crosslinking under various experimental conditions to help benchmark your formulations:

DVT ConcentrationMatrix SystemCuring MethodGel FractionPhenotypic Outcome
0.5 - 2.0 phr Syndiotactic PolybutadieneUV Photopolymerization85 - 92%High flexibility, dimensionally stable elastomer[2]
> 5.0 phr Syndiotactic PolybutadieneUV Photopolymerization> 98%Detrimental hardness, brittle failure[2]
Equimolar 1,6-HexanediolEnzymatic (CaLB, 70°C)N/A (Linear)Linear polyester, ~2.9 kDa molar mass, 72% yield[4]
Host-Guest Styrene in PCP TemplateThermal (AIBN, 70°C)> 99%Highly ordered crystalline packing, long-range order[3]

Standard Operating Procedures (Protocols)

Protocol A: Step-Cure Radical Polymerization of DVT-Styrene Resins

This protocol ensures maximum double-bond conversion while preventing vitrification-induced brittleness.

  • Formulation: Dissolve 2.0 phr of DVT and 1.0 phr of Azobisisobutyronitrile (AIBN) into purified styrene monomer. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (a radical scavenger).

  • Primary Cure: Transfer the resin to a mold and heat to 65°C for 4 hours. This initiates steady radical generation, building the primary network architecture.

  • Post-Cure: Ramp the temperature at 2°C/min to 110°C and hold for 2 hours. This exceeds the Tg​ of the forming network, allowing trapped radicals and unreacted vinyl groups to mobilize and react.

  • Self-Validation System:

    • Chemical Verification: Analyze the cured matrix via FTIR. The complete disappearance of the vinyl C=C stretching band at 1630 cm⁻¹ validates total conversion.

    • Physical Verification: Perform Soxhlet extraction using toluene for 24 hours. A retained gel fraction of >95% confirms a successfully crosslinked, insoluble network.

Protocol B: Host-Guest Cross-Polymerization using DVT in a PCP Template

This protocol utilizes DVT to lock vinyl polymers into a crystalline arrangement[3].

  • Template Preparation: Synthesize the porous coordination polymer (PCP) [Cu(terephthalate)triethylenediamine0.5​]n​ , substituting a predetermined fraction of the terephthalate ligands with 2,5-divinyl-terephthalate.

  • Monomer Infiltration: Immerse the DVT-functionalized PCP in liquid styrene containing a thermal initiator. Apply a mild vacuum to facilitate capillary action, drawing the monomer into the nano-channels.

  • In-Situ Crosslinking: Heat the composite to 70°C for 24 hours to polymerize the styrene and crosslink it with the embedded DVT ligands.

  • Template Removal: Stir the composite for 24 hours in a 0.05 M aqueous solution of sodium ethylenediaminetetraacetate (Na-EDTA) to chelate the copper ions and dissolve the MOF template[3]. Wash the retained polymer with deionized water and dry under reduced pressure.

  • Self-Validation System: Conduct X-ray powder diffraction (XRD) and Transmission Electron Microscopy (TEM) on the isolated polymer. The presence of sharp diffraction peaks confirms that the DVT crosslinks successfully preserved the long-range crystalline order of the polymer chains post-template removal[3]. An amorphous halo indicates premature crosslinking or template collapse.

References

  • Source: chemicalbull.
  • US4394435A - Syndiotactic polybutadiene composition for a photosensitive printing plate Source: Google Patents URL
  • Source: Polymer Chemistry (RSC Publishing)
  • Highly ordered alignment of a vinyl polymer by host-guest cross-polymerization Source: Nature Chemistry / ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing Initiator Concentration for Divinyl Terephthalate (DVT) Reactions

Welcome to the Technical Support Center for Divinyl Terephthalate (DVT) polymerization. DVT is a rigid, aromatic divinyl crosslinking agent widely utilized in the synthesis of highly ordered polymer networks, advanced dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Divinyl Terephthalate (DVT) polymerization. DVT is a rigid, aromatic divinyl crosslinking agent widely utilized in the synthesis of highly ordered polymer networks, advanced drug delivery hydrogels, and host-guest cross-polymerization systems [1].

Because of its rigid aromatic core, DVT rapidly restricts polymer chain mobility during network formation. This makes the optimization of the initiator concentration ( [Ini]0​ ) the single most critical parameter in your experimental design. This guide provides field-proven troubleshooting strategies, causal explanations of reaction mechanics, and self-validating protocols to ensure reproducible DVT polymerizations.

Core Principles: The Causality of Initiator Dynamics in DVT Networks

To troubleshoot DVT reactions, one must understand the fundamental causality between radical flux and network mechanics. In free-radical crosslinking polymerization, the initiator concentration dictates the steady-state radical concentration, which in turn governs the primary kinetic chain length and the onset of the gel point [2].

  • The Gel Effect (Trommsdorff-Norrish Effect): DVT's rigid structure causes the polymerizing medium to vitrify rapidly. As viscosity spikes, macroscopic chain mobility ceases, causing the bimolecular termination rate constant ( kt​ ) to plummet. If [Ini]0​ is too high during this phase, the continuous generation of radicals combined with near-zero termination leads to a dangerous auto-acceleration (thermal runaway).

  • Gel Point Delay: According to Flory-Stockmayer principles adapted for free-radical systems, higher [Ini]0​ generates a larger number of shorter primary polymer chains. Because the chains are shorter, a higher conversion of DVT's pendant vinyl groups is required to bridge them into a continuous macroscopic network [3].

  • Radical Trapping: Conversely, if [Ini]0​ is too low, the reaction will enter the glassy state before high conversion is reached. The few active radical centers become physically trapped in the rigid DVT matrix, leading to high residual monomer and poor mechanical integrity.

Reaction Pathway & Troubleshooting Logic

DVT_Pathway Init Initiator Decomposition (e.g., AIBN, Irgacure) Rad Primary Radicals (R•) Init->Rad Prop Chain Propagation (Vinyl Monomer Addition) Rad->Prop + Monomer Cross DVT Crosslinking (Pendant Vinyl Attack) Prop->Cross + DVT Term Bimolecular Termination (Combination/Disproportionation) Prop->Term kt Gel Gelation & Vitrification (Mobility Restricted) Cross->Gel Auto-acceleration Cross->Term Gel->Term kt approaches 0

Fig 1. Mechanistic pathway of DVT crosslinking, highlighting the restriction of termination upon gelation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DVT-crosslinked hydrogel exhibits incomplete conversion and high residual monomer. How do I fix this? A: This is a classic symptom of radical depletion prior to overcoming the glassy state. When [Ini]0​ is too low, the primary radicals are consumed or trapped before the pendant vinyl groups of DVT can fully react. Solution: Increase [Ini]0​ by 15-20% to maintain a higher steady-state radical concentration. Alternatively, introduce a step-cure thermal profile (e.g., 60°C for 2 hours, then 90°C for 1 hour) to push the reaction past the glass transition temperature ( Tg​ ) of the forming network, mobilizing trapped radicals.

Q2: The reaction exotherms violently, causing bubbles, and the resulting polymer is highly brittle. What went wrong? A: Your [Ini]0​ is too high. The rigid nature of DVT induces an early and severe gel effect. With excess initiator, the continuous homolytic cleavage generates radicals that cannot terminate due to immobility. This causes a massive localized exotherm that vaporizes the solvent or monomer, causing bubbles. Furthermore, high [Ini]0​ produces extremely short primary chains connected by dense DVT crosslinks, resulting in a brittle, microgel-heterogeneous structure. Solution: Decrease [Ini]0​ by 25-50%. If the reaction rate becomes too slow, consider adding a catalytic chain transfer agent (CTA) to regulate chain growth without causing thermal runaway.

Q3: How does the ratio of DVT crosslinker to initiator ( [X]0​/[Ini]0​ ) affect the gel point? A: The [X]0​/[Ini]0​ ratio is the fundamental predictor of network formation [3]. A lower ratio (meaning high initiator relative to DVT) delays the gel point to a higher overall monomer conversion because more primary chains are initiated, requiring more crosslinking events to tie them together. A higher ratio (low initiator) triggers gelation at very low conversions, creating a loosely connected network of very long primary chains.

Troubleshooting Start Evaluate DVT Polymerization Issue1 High Residual Monomer Soft/Tacky Network Start->Issue1 Issue2 Violent Exotherm Brittle/Bubbled Polymer Start->Issue2 Sol1 Increase [Ini]0 by 15-20% or Implement Step-Cure Issue1->Sol1 Radical Trapping Sol2 Decrease [Ini]0 by 25-50% or Use Chain Transfer Agent Issue2->Sol2 Severe Gel Effect

Fig 2. Decision tree for troubleshooting DVT initiator concentration based on macroscopic outcomes.

Data Presentation: Effect of [Ini]0​ on DVT Polymerization

The following table summarizes the causal relationships between initiator concentration and key quantitative metrics in a standard DVT-crosslinked free-radical polymerization.

Initiator Concentration ( [Ini]0​ )Primary Chain LengthGel Point (Conversion %)Exotherm Peak ( ΔT )Final Network Topology
0.1 wt% (Low) Very LongEarly (< 5%)Low (< 10°C)Homogeneous, high residual monomer
0.5 wt% (Optimal) ModerateModerate (10 - 15%)Moderate (15 - 25°C)Balanced crosslink density, high conversion
2.0 wt% (High) Very ShortDelayed (> 20%)Severe (> 50°C)Heterogeneous (microgels), highly brittle

Experimental Protocol: Self-Validating Optimization of [Ini]0​

To empirically determine the optimal initiator concentration for your specific DVT system, utilize this self-validating Differential Scanning Calorimetry (DSC) protocol coupled with Fourier Transform Infrared Spectroscopy (FTIR).

Objective: Identify the [Ini]0​ that maximizes double-bond conversion while preventing severe auto-acceleration.

Step-by-Step Methodology:

  • Masterbatch Preparation: Prepare a stock solution of your primary monomer (e.g., styrene or a methacrylate) with the desired molar ratio of DVT (typically 1-5 mol%). Do not add initiator yet.

  • Initiator Titration: Aliquot the masterbatch into four separate amber vials. Add your initiator (e.g., AIBN for thermal, or Irgacure for UV) to achieve concentrations of 0.1 wt%, 0.5 wt%, 1.0 wt%, and 2.0 wt%.

  • Isothermal DSC Analysis:

    • Load 10 mg of each sample into hermetic aluminum DSC pans.

    • Run an isothermal program at your target reaction temperature (e.g., 70°C for AIBN) for 60 minutes under a nitrogen purge.

    • Data Extraction: Integrate the exothermic heat flow curve ( W/g ) over time to determine the total heat of polymerization ( ΔHrxn​ ). The time to reach the peak maximum indicates the onset of the gel effect.

  • Self-Validation via ATR-FTIR:

    • Remove the cured samples from the DSC pans.

    • Analyze the samples using Attenuated Total Reflectance (ATR) FTIR.

    • Calculate the residual vinyl content by comparing the peak area of the C=C stretch (typically around 1630-1640 cm⁻¹) against a stable reference peak (e.g., the carbonyl stretch of DVT at 1720 cm⁻¹).

  • Optimization Decision: The optimal [Ini]0​ is the concentration that yields the highest ΔHrxn​ in the DSC (indicating maximum conversion) without an excessively sharp, narrow exothermic peak (which indicates uncontrollable auto-acceleration), validated by the lowest C=C peak area in FTIR.

References

  • Distefano, G., Suzuki, H., Tsujimoto, M., Isoda, S., Bracco, S., Comotti, A., Sozzani, P., Uemura, T., & Kitagawa, S. (2013). Highly ordered alignment of a vinyl polymer by host-guest cross-polymerization. Nature Chemistry, 5(4), 335-341.[Link]

  • Cwalina, B., & Kuciel, S. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials (Basel), 15(22), 8105.[Link]

  • Polanowski, P., Jeszka, J. K., & Matyjaszewski, K. (2023). Crosslinking and Gelation of Polymer Brushes and Free Polymer Chains in a Confined Space during Controlled Radical Polymerization: A Computer Simulation Study. Macromolecules, 56(7), 2684–2693.[Link]

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Hydrogel Synthesis: Divinyl Terephthalate vs. Ethylene Glycol Dimethacrylate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of hydrogel synthesis, the choice of a crosslinking agent is a critical determinant of the final material's properties an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of hydrogel synthesis, the choice of a crosslinking agent is a critical determinant of the final material's properties and, consequently, its suitability for specific biomedical applications. Among the myriad of available crosslinkers, divinyl terephthalate (DVT) and ethylene glycol dimethacrylate (EGDMA) are two prominent options, each imparting distinct characteristics to the hydrogel network. This guide provides a comprehensive comparison of DVT and EGDMA, delving into their chemical nature, impact on hydrogel properties, and performance in relevant applications, supported by experimental data and detailed protocols.

At the Core: Chemical Structure and Reactivity

The fundamental differences between DVT and EGDMA lie in their molecular architecture, which dictates their reactivity and the nature of the crosslinks they form.

Ethylene Glycol Dimethacrylate (EGDMA) is a well-established and widely used crosslinker in the synthesis of hydrogels.[1] It is an aliphatic diester containing two methacrylate groups. These terminal vinyl groups are readily susceptible to free-radical polymerization, allowing for the rapid formation of a crosslinked polymer network when copolymerized with a suitable monomer.[2][3] The resulting crosslinks are based on carbon-carbon single bonds, which are generally stable and contribute to the mechanical integrity of the hydrogel.

Divinyl Terephthalate (DVT) , in contrast, is an aromatic diester. It features a central terephthalate ring flanked by two vinyl ester groups. The presence of the rigid benzene ring in its core structure is a key differentiator from the flexible aliphatic chain of EGDMA. The vinyl ester groups of DVT also participate in free-radical polymerization, but their reactivity can differ from that of the methacrylate groups in EGDMA.

Caption: Core structural differences between DVT and EGDMA.

Performance Showdown: A Comparative Analysis of Hydrogel Properties

The choice between DVT and EGDMA as a crosslinker has profound implications for the macroscopic properties of the resulting hydrogel. This section compares key performance metrics, drawing on experimental evidence.

Mechanical Strength and Modulus

Hydrogels crosslinked with DVT generally exhibit higher mechanical strength and a greater elastic modulus compared to those crosslinked with EGDMA at similar molar concentrations. This is primarily attributed to the rigid terephthalate core of DVT, which imparts stiffness to the polymer network. In contrast, the flexible aliphatic chain of EGDMA allows for greater chain mobility, resulting in a softer, more pliable hydrogel. For applications requiring robust mechanical properties, such as in tissue engineering scaffolds for load-bearing tissues, DVT can be the superior choice.

CrosslinkerMonomer SystemCrosslinker Conc. (mol%)Compressive Modulus (kPa)
EGDMA Poly(N-isopropylacrylamide)1.5~10-20
EGDMA Poly(N-isopropylacrylamide)3.0~20-40
DVT Poly(acrylic acid)2.0~50-80
DVT Poly(acrylic acid)4.0~100-150

Table 1: Representative Compressive Moduli of Hydrogels Crosslinked with EGDMA and DVT. Data is synthesized from typical values reported in the literature for similar hydrogel systems. Actual values can vary based on the specific monomer, initiator concentration, and polymerization conditions.

Swelling Behavior

The swelling ratio of a hydrogel, a measure of its water absorption capacity, is inversely related to its crosslinking density.[4] While both DVT and EGDMA can be used to control the swelling of hydrogels, the aromatic nature of DVT can introduce a degree of hydrophobicity that may slightly reduce the overall water uptake compared to the more hydrophilic EGDMA at equivalent crosslinking densities.[3][5] However, the primary determinant of the swelling ratio remains the molar concentration of the crosslinker.[6][7]

G cluster_0 Hydrogel Synthesis cluster_1 Property Modulation Monomer Monomer Solution Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Crosslinker Crosslinker (DVT or EGDMA) Crosslinker->Polymerization Hydrogel Crosslinked Hydrogel Polymerization->Hydrogel MechanicalStrength Mechanical Strength Hydrogel->MechanicalStrength SwellingRatio Swelling Ratio Hydrogel->SwellingRatio Biodegradability Biodegradability Hydrogel->Biodegradability

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Safety & Regulatory Compliance

Safety

Divinyl terephthalate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Divinyl Terephthalate (CAS 13846-19-0) Divinyl terephthalate (DVT) is a highly reactive cross-linking agent used in advanced polymer synthesis and a prominent condensable...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Divinyl Terephthalate (CAS 13846-19-0)

Divinyl terephthalate (DVT) is a highly reactive cross-linking agent used in advanced polymer synthesis and a prominent condensable byproduct generated during the thermal pyrolysis and chemobiological upcycling of polyethylene terephthalate (PET)[1][2]. Due to its dual reactive vinyl groups and rigid aromatic backbone, DVT presents unique operational challenges in laboratory and pilot-scale settings.

Improper disposal of DVT can lead to spontaneous exothermic polymerization or the release of highly toxic volatile organic compounds (VOCs). This guide provides a self-validating, step-by-step protocol for the safe segregation, stabilization, and final destruction of DVT, ensuring uncompromising laboratory safety and environmental compliance.

To design a fail-safe disposal workflow, we must first understand the molecular vulnerabilities of DVT. The ester linkages are highly susceptible to hydrolysis, while the vinyl groups are prone to radical-initiated cross-linking.

Table 1: Physicochemical Properties and Operational Implications

ParameterValue / SpecificationOperational Causality & Implication
CAS Number 13846-19-0Required for accurate hazardous waste manifesting and regulatory tracking[3].
Molecular Formula C12H10O4High carbon content dictates disposal via high-temperature incineration[4].
GHS Hazard Statements H302, H315, H319, H335Indicates acute toxicity and irritation; mandates strict PPE (nitrile gloves, goggles, respirator)[5].
Storage Conditions 2-8°C, Dark, DryPrevents UV- or thermally-initiated radical polymerization of the reactive vinyl groups[4].
Precautionary Codes P261, P280, P501Prohibits sink disposal; requires localized exhaust ventilation (fume hood) for all handling[5].

The Chemistry of DVT Disposal: Causality & Mechanisms

Why can't DVT be disposed of in standard aqueous waste? If DVT is inadvertently mixed with strong aqueous acids or bases, the ester bonds undergo rapid hydrolysis. This reaction yields terephthalic acid—which is highly insoluble and will precipitate, potentially clogging waste manifolds—and vinyl alcohol. Vinyl alcohol is thermodynamically unstable and immediately tautomerizes into acetaldehyde, a highly volatile, toxic, and flammable gas.

The Danger of Auto-Polymerization Neat (undiluted) DVT waste exposed to ambient light or elevated temperatures can undergo spontaneous auto-polymerization. This exothermic process can cause sealed waste containers to rapidly over-pressurize and rupture. Therefore, chemical stabilization and controlled thermal destruction are non-negotiable operational requirements.

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory steps for processing DVT waste safely.

Phase 1: Stabilization and Containment
  • Step 1: Quenching and Dilution

    • Action: Never accumulate neat DVT. Immediately dilute the DVT waste in a compatible, non-halogenated combustible solvent (e.g., acetone, ethyl acetate, or ethanol) to a concentration of <10% w/v.

    • Causality: Dilution physically separates the reactive vinyl centers, drastically lowering the kinetic probability of auto-polymerization and safely dissipating any localized heat of reaction.

  • Step 2: Segregation

    • Action: Transfer the stabilized solution into a dedicated "Non-Halogenated Organic Waste" container.

    • Causality: Segregating DVT from halogenated waste prevents the formation of highly toxic dioxins and furans during downstream incineration. Keeping it away from aqueous/reactive waste prevents hydrolysis and acetaldehyde generation.

  • Step 3: Containment and Labeling

    • Action: Use opaque High-Density Polyethylene (HDPE) or amber glass containers. Label clearly with "Hazardous Waste: Divinyl Terephthalate / Non-Halogenated Solvent", CAS 13846-19-0, and apply the GHS Exclamation Mark pictogram[5].

    • Causality: Opaque or amber containers block ultraviolet (UV) radiation, preventing photo-initiated radical formation[4].

Phase 2: Storage and Final Destruction
  • Step 4: Accumulation and Storage

    • Action: Store the sealed waste container in a secondary containment tray inside a flammables refrigerator set to 2-8°C[4].

    • Causality: Lowering the thermal energy of the system suppresses both the vaporization of the carrier solvent and the activation energy required for spontaneous cross-linking.

  • Step 5: Final Destruction (Incineration)

    • Action: Dispatch the waste through a certified hazardous waste management contractor for high-temperature incineration (>850°C) equipped with secondary afterburners.

    • Causality: High-temperature incineration is the only environmentally acceptable method to completely oxidize the aromatic terephthalate backbone into CO₂ and H₂O, preventing the release of hazardous aromatic pyrolysis byproducts like benzene or vinyl benzoate[1][6].

Workflow Visualization

DVT_Workflow Source DVT Source: PET Pyrolysis / Synthesis DVT Divinyl Terephthalate Waste CAS: 13846-19-0 Source->DVT Hydrolysis Avoid: Acid/Base Mixing (Yields Acetaldehyde) DVT->Hydrolysis Improper Handling Stabilization Step 1: Dilute in Non-Halogenated Combustible Solvent (<10%) DVT->Stabilization Proper Protocol Segregation Step 2-3: Segregate & Label (Amber/Opaque HDPE) Stabilization->Segregation Storage Step 4: Store at 2-8°C Dark & Dry Conditions Segregation->Storage Incineration Step 5: High-Temp Incineration (>850°C for Oxidation) Storage->Incineration Licensed Facility

Workflow for the generation, stabilization, and safe disposal of Divinyl Terephthalate.

Emergency Spill Response Protocol

If DVT is spilled outside of a controlled fume hood environment, execute the following steps immediately:

  • Evacuate & Ventilate: Evacuate non-essential personnel and maximize room ventilation to disperse any volatile vapors (P271)[5].

  • Don PPE: Put on a half-face respirator with organic vapor cartridges, chemical-resistant goggles, and double nitrile gloves (P280)[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels if the DVT is highly concentrated, as the heat of polymerization could ignite them.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a chemical-resistant, sealable container.

  • Decontamination: Wash the spill area thoroughly with a mild detergent and water, collecting the rinsate as hazardous waste (P302+P352)[5].

References

  • Development of a method for the quantification of microplastics in environmental samples via pyrolysis–gas chromatography–ma. OPUS. [Link]

  • Polymeric Cracking of Waste Polyethylene Terephthalate to Chemicals and Energy. Taylor & Francis. [Link]

  • Recent Advances in the Chemobiological Upcycling of Polyethylene Terephthalate (PET) into Value-Added Chemicals. Semantic Scholar.[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Divinyl Terephthalate

Hazard Assessment: Understanding the Risks of Divinyl Terephthalate Divinyl terephthalate belongs to the ester family, specifically a diester of terephthalic acid. While comprehensive toxicological data for this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks of Divinyl Terephthalate

Divinyl terephthalate belongs to the ester family, specifically a diester of terephthalic acid. While comprehensive toxicological data for this specific compound is limited, related terephthalates are generally considered to have low acute toxicity. However, it is crucial to handle all chemicals with the assumption of potential hazards until proven otherwise.

Potential hazards associated with Divinyl terephthalate, based on its chemical class, may include:

  • Skin and Eye Irritation: Esters can cause irritation upon direct contact with the skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Thermal Hazards: If handled in a molten state, thermal burns are a significant risk.[2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date hazard information before commencing any work.

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, which is the last line of defense, a thorough risk assessment should lead to the implementation of engineering and administrative controls to minimize exposure.[3]

  • Engineering Controls:

    • Ventilation: Always handle Divinyl terephthalate in a well-ventilated area. A chemical fume hood is recommended, especially when there is a potential for generating dust or vapors.

    • Enclosure: For processes with a high risk of aerosolization, consider using a glove box or other enclosed systems.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving Divinyl terephthalate.

    • Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed. The following recommendations provide a baseline for handling Divinyl terephthalate in a laboratory setting.

Hand Protection: Choosing the Right Gloves

Gloves are a critical barrier against skin contact. The choice of glove material is paramount and should be based on chemical compatibility. For esters, certain materials offer superior protection.

Glove MaterialChemical Resistance to EstersAdvantagesLimitations
Butyl Rubber Excellent [4][5][6][7]High permeation resistance to a wide range of chemicals, including ketones and esters.[5][7]Can be more expensive and less dexterous than other options.[7]
Neoprene Good [4][8]Good resistance to a broad spectrum of chemicals, including acids, caustics, and some solvents.[8]Limited resistance to aromatic and halogenated hydrocarbons.[8]
Nitrile Fair to Good [4][8]Excellent for general laboratory use and resistant to oils, greases, and some solvents.[4][8] Puncture-resistant.May have shorter breakthrough times with certain esters and ketones.[7][8]

Recommendation: For handling pure Divinyl terephthalate or concentrated solutions, Butyl rubber gloves are the preferred choice due to their excellent resistance to esters.[4][5][6] For incidental contact with dilute solutions, nitrile gloves may be sufficient, but it is crucial to change them immediately upon contamination.[5] Always inspect gloves for any signs of degradation or perforation before use.[9]

Eye and Face Protection: Shielding from Splashes and Vapors

Eye protection is mandatory when handling any chemical. The level of protection depends on the potential for splashes and vapors.

  • Safety Glasses with Side Shields: Provide minimum protection and are suitable for handling small quantities of solid Divinyl terephthalate where the risk of splashing is minimal.[4][5]

  • Chemical Splash Goggles: These should be worn when there is a higher potential for splashes, such as when transferring liquids or working with solutions.[4][6] They provide a tighter seal around the eyes than safety glasses.[7]

  • Face Shield: A face shield should be used in conjunction with chemical splash goggles when handling large volumes or when there is a significant risk of splashing.[4][6]

Body Protection: Guarding Against Spills

Protective clothing prevents chemicals from coming into contact with your skin.

  • Laboratory Coat: A standard, flame-retardant lab coat should be worn at all times in the laboratory.[5]

  • Chemical-Resistant Apron or Suit: For tasks with a high risk of significant splashes, such as transferring large quantities, a chemical-resistant apron or suit made of materials like PVC should be worn over the lab coat.[5][8]

Respiratory Protection: When Engineering Controls are Insufficient

Respiratory protection should only be used when engineering controls cannot adequately limit exposure to airborne contaminants. The need for a respirator must be determined by a qualified safety professional based on an exposure assessment. If required, a NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.[9]

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat/Apron don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: A diagram illustrating the correct sequence for donning and doffing PPE.

Disposal Plan

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves: Dispose of contaminated gloves immediately in a designated chemical waste container.[9] Do not reuse disposable gloves.

  • Contaminated Clothing: If your lab coat or other clothing becomes contaminated, remove it immediately and decontaminate it or dispose of it as hazardous waste, following your institution's guidelines.

  • Empty Containers: Empty containers of Divinyl terephthalate should be triple-rinsed (if appropriate) and disposed of according to institutional and local regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: In case of a spill, evacuate the area and alert your supervisor and institutional safety office. Small spills may be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material.

Conclusion: A Culture of Safety

The safe handling of Divinyl terephthalate, and indeed all laboratory chemicals, relies on a combination of robust engineering controls, well-defined administrative procedures, and the correct and consistent use of personal protective equipment. This guide provides a foundational framework for developing your laboratory-specific safety protocols. Always prioritize a culture of safety, where every individual is empowered with the knowledge and equipment to work safely and effectively.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of California, Berkeley. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Polyethylene terephthalate Safety Data Sheet. (2024, September 23). Aage Vestergaard Larsen A/S. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • MSDS of dibutyl terephthalate. (2026, February 11). Capot Chemical. Retrieved from [Link]

  • Safety Data Sheet - Dibutyl terephthalate. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Dioctyl Terephthalate Safety Data Sheet. (n.d.). Chemius. Retrieved from [Link]

  • Search the NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Assessment of Modified Terephthalate Polymers as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved from [Link]

  • SAFETY DATA SHEET - Polyethylene Terephthalate or PET Flakes and Resin. (2019, August). Phoenix Technologies. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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